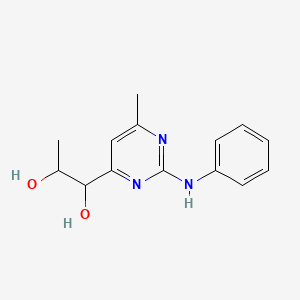
4-Ethyl-5-phenyl-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-phenyl-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by an ethyl group at the 4-position and a phenyl group at the 5-position. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-phenyl-2H-1,2,3-triazole typically involves the [3+2] cycloaddition reaction between alkynes and azides. . The general reaction conditions include:
Reactants: Alkyne and azide
Catalyst: Copper (Cu(I))
Solvent: Often a polar solvent like dimethyl sulfoxide (DMSO) or water
Temperature: Room temperature to moderate heating
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted triazoles with various functional groups
Scientific Research Applications
4-Ethyl-5-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-Ethyl-5-phenyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with DNA or proteins, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and the functional groups present on the triazole ring .
Comparison with Similar Compounds
1,2,4-Triazole: Another isomer with similar biological activities but different structural properties.
5-Phenyl-1H-1,2,3-triazole: Lacks the ethyl group at the 4-position, leading to different reactivity and applications.
4-Ethyl-1H-1,2,3-triazole: Lacks the phenyl group at the 5-position, affecting its chemical behavior and uses
Uniqueness: 4-Ethyl-5-phenyl-2H-1,2,3-triazole is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
211308-05-3 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-ethyl-5-phenyl-2H-triazole |
InChI |
InChI=1S/C10H11N3/c1-2-9-10(12-13-11-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,13) |
InChI Key |
SIVUGESCZOAIEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
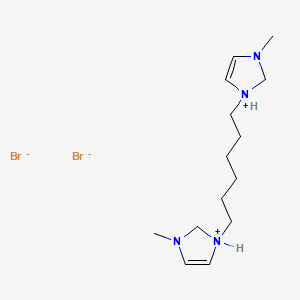
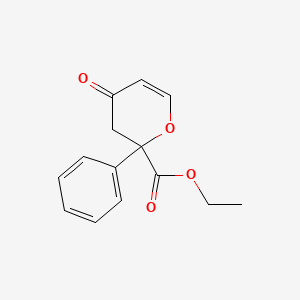


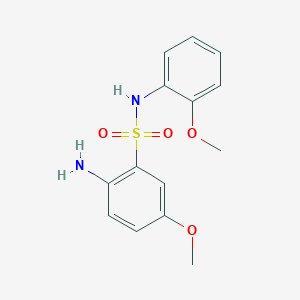
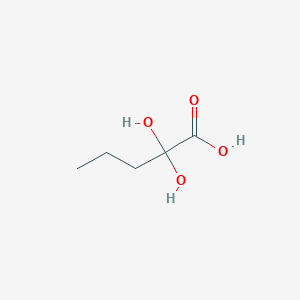



![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)
